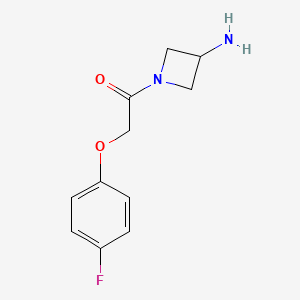1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one
CAS No.: 2097978-21-5
Cat. No.: VC3119810
Molecular Formula: C11H13FN2O2
Molecular Weight: 224.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2097978-21-5 |
|---|---|
| Molecular Formula | C11H13FN2O2 |
| Molecular Weight | 224.23 g/mol |
| IUPAC Name | 1-(3-aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethanone |
| Standard InChI | InChI=1S/C11H13FN2O2/c12-8-1-3-10(4-2-8)16-7-11(15)14-5-9(13)6-14/h1-4,9H,5-7,13H2 |
| Standard InChI Key | KYPYLHRAORZVMU-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)COC2=CC=C(C=C2)F)N |
| Canonical SMILES | C1C(CN1C(=O)COC2=CC=C(C=C2)F)N |
Introduction
Chemical Identity and Structure
1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one features a four-membered azetidine ring with an amino group at the 3-position and an ethanone linker connecting to a 4-fluorophenoxy moiety. This structural arrangement creates a molecule with distinct spatial orientation and potential for specific biological interactions. The compound is registered with CAS number 2097978-21-5 and represents an important class of azetidine derivatives being explored in contemporary medicinal chemistry .
The structural components of this molecule can be broken down as follows:
-
A central azetidine ring (four-membered nitrogen-containing heterocycle)
-
A primary amine (-NH₂) substituent at the 3-position of the azetidine ring
-
A carbonyl group forming part of the ethanone linker
-
A 4-fluorophenoxy group attached via the ethanone linker
Structural Data Table
| Parameter | Value |
|---|---|
| Chemical Name | 1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one |
| CAS Registry Number | 2097978-21-5 |
| Molecular Formula | C₁₁H₁₃FN₂O₂ |
| Structural Classification | Azetidine derivative, Fluorinated aromatic compound |
| Key Functional Groups | Azetidine ring, Primary amine, Carbonyl, Ether linkage, Fluorophenyl |
Physicochemical Properties and Characteristics
Though specific experimental data for 1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one is limited in the literature, its properties can be reasonably inferred based on structurally related compounds and general principles of organic chemistry. The azetidine core typically contributes to a molecule's basicity due to the nitrogen atom, while the fluorine substituent on the phenyl ring enhances metabolic stability and modifies the electronic properties of the aromatic system .
Estimated Physicochemical Properties
| Property | Estimated Value/Characteristic | Basis for Estimation |
|---|---|---|
| Physical State | Crystalline solid | Based on similar azetidine derivatives |
| Solubility | Moderately soluble in polar organic solvents; limited water solubility | Inferred from related fluorinated compounds |
| Log P | ~1.8-2.5 | Estimated based on similar structures with azetidine and fluorophenyl groups |
| Hydrogen Bond Donors | 2 (from primary amine) | Structural analysis |
| Hydrogen Bond Acceptors | 4 (from carbonyl, ether, amine, and fluorine) | Structural analysis |
| pKa | ~7-8 for the primary amine | Comparable to related azetidine compounds |
The fluorine substituent in the 4-position of the phenoxy group likely contributes to enhanced metabolic stability compared to non-fluorinated analogues. This feature is particularly valuable in medicinal chemistry, as fluorination is a common strategy to improve a compound's resistance to metabolic degradation while maintaining similar steric properties to the non-fluorinated counterpart .
Synthesis Methodologies
The synthesis of 1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one would typically involve several key steps, beginning with appropriately protected azetidine derivatives. Based on synthetic approaches to similar compounds, the following general methodology can be proposed.
Proposed Synthetic Route
-
Starting Material Preparation: Beginning with a suitably protected 3-aminoazetidine
-
Acylation Reaction: Formation of the ethanone linkage through reaction with an activated carboxylic acid derivative
-
Introduction of Fluorophenoxy Group: Incorporation of the 4-fluorophenoxy moiety through appropriate coupling conditions
-
Deprotection: Removal of protecting groups to reveal the primary amine
Key Synthetic Considerations Table
| Synthetic Step | Reagents/Conditions | Considerations |
|---|---|---|
| Protection of 3-aminoazetidine | Boc₂O, TEA, DCM | Selective protection of primary amine |
| Acylation | Bromoacetyl bromide, base, 0°C | Temperature control to prevent side reactions |
| Etherification | 4-Fluorophenol, K₂CO₃, acetone | Nucleophilic substitution to introduce fluorophenoxy group |
| Deprotection | TFA/DCM or HCl/dioxane | Controlled conditions to prevent decomposition |
Similar synthetic procedures have been documented for related compounds featuring azetidine rings coupled with various functional groups. For instance, the preparation of N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide involves coupling reactions and protective group strategies that could be adapted for the synthesis of our target compound .
Structural Analogues and Comparative Analysis
The structural features of 1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one place it within a broader family of bioactive molecules containing azetidine rings and fluorinated aromatic components. Comparison with analogous compounds provides insights into potential biological activities and structure-activity relationships.
Comparative Analysis with Structural Analogues
The presence of the 4-fluorophenoxy group in our target compound likely contributes to specific binding interactions with potential biological targets. The fluorine atom can engage in hydrogen bonding and dipole-dipole interactions while also influencing the electronic properties of the phenyl ring. These characteristics may enhance binding affinity and specificity for certain receptors or enzymes .
| Structural Feature | Potential Contribution to Biological Activity |
|---|---|
| Azetidine Ring | Conformational constraint; specific binding interactions with target proteins |
| Primary Amine at 3-Position | Hydrogen bond donor; potential for salt bridge formation with acidic residues |
| Carbonyl Linker | Hydrogen bond acceptor; influences molecular rigidity |
| 4-Fluorophenoxy Group | Enhanced metabolic stability; potential π-stacking interactions; electronic effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume